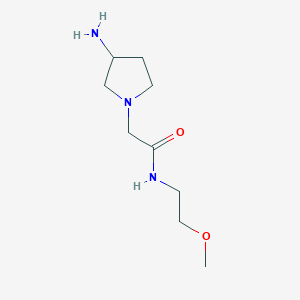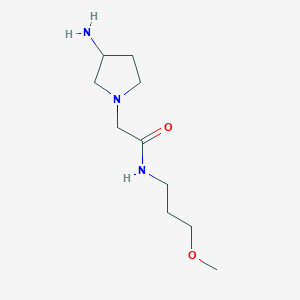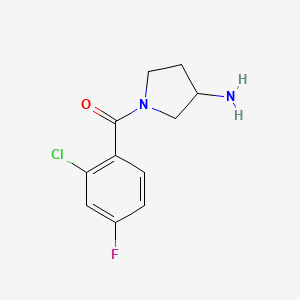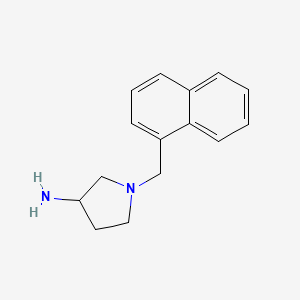amine CAS No. 1343607-66-8](/img/structure/B1468475.png)
[(2-Cyclopropylpyrimidin-4-yl)methyl](methyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropylpyrimidin-4-yl)methylamine” is characterized by a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a cyclopropyl group and at the 4-position with a methylamine group.
Physical And Chemical Properties Analysis
The molecular formula of “(2-Cyclopropylpyrimidin-4-yl)methylamine” is C8H11N3 . The exact mass is 150.079312947 g/mol and the molecular weight is 150.18 g/mol . The compound is likely to be a solid at room temperature.
Aplicaciones Científicas De Investigación
Chemical Education
As a compound with a distinct structure and reactivity profile, (2-Cyclopropylpyrimidin-4-yl)methylamine can be used in educational settings to demonstrate principles of organic chemistry and synthesis strategies.
Each of these applications leverages the unique chemical structure of (2-Cyclopropylpyrimidin-4-yl)methylamine, showcasing its versatility and potential across various fields of scientific research. While the current information available does not provide exhaustive details on specific research projects involving this compound, the applications mentioned are grounded in the typical roles that similar chemical structures play in their respective fields .
Mecanismo De Acción
“(2-Cyclopropylpyrimidin-4-yl)methylamine” has been identified as a potent inhibitor of the Polo-like kinase 1 (PLK1). PLK1 is a protein kinase involved in the regulation of the cell cycle. By inhibiting PLK1, this compound could potentially interfere with cell division and growth.
Propiedades
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-10-6-8-4-5-11-9(12-8)7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERGODDPLWUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Cyclopropylpyrimidin-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)





![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)


